molecular formula C11H14O6 B119833 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one CAS No. 33900-74-2

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Cat. No. B119833
CAS RN: 33900-74-2
M. Wt: 242.22 g/mol
InChI Key: QJWLBLCJYZLCLM-UHFFFAOYSA-N
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Description

“2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one” is a chemical compound with the molecular formula C11H14O6 . It has a molecular weight of 242.22 g/mol . This compound has been isolated from a dichloromethane extract of the leaves and branches of Cassia laevigata .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C11H14O6/c1-16-8-3-6 (10 (14)7 (13)5-12)4-9 (17-2)11 (8)15/h3-4,7,12-13,15H,5H2,1-2H3 . The Canonical SMILES representation is COC1=CC (=CC (=C1O)OC)C (=O)C (CO)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.22 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are both 242.07903816 g/mol . The Topological Polar Surface Area is 96.2 Ų . The Heavy Atom Count is 17 .

Scientific Research Applications

Formation and Reactivity in Lignin

Studies indicate that compounds like 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are formed through acid treatment of lignin. This process involves the transformation of lignin structures into diaryl-1-propanones under specific conditions, highlighting their relevance in lignin chemistry and potential applications in lignin valorization (Li, Lundquist, & Stenhagen, 1996).

Pyrolytic Behavior in Monolignol Compounds

The thermal decomposition processes of syringol-type monolignol compounds, including 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, have been theoretically investigated. These studies provide insights into the pyrolytic pathways of these compounds, crucial for understanding lignin pyrolysis in biomass conversion (Furutani et al., 2018).

Anti-inflammatory Activities

Research has demonstrated that compounds related to 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one exhibit anti-inflammatory activities. These findings suggest potential applications in developing anti-inflammatory agents (Min & Cuong, 2013).

Involvement in Neolignan Synthesis

The compound has been implicated in the synthesis of various neolignans, indicating its significance in the field of natural product synthesis and potential pharmacological applications (Ding et al., 2011).

Applications in Photophysical Studies

Studies involving derivatives of this compound have contributed to understanding photophysical properties like dipole moments and fluorescence quantum yield. Such research is essential in developing materials for optoelectronic applications (Asiri et al., 2017).

Role in Agrobacterium-Mediated Gene Transfer

Phenolic compounds, including structures similar to 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, have been studied for their role in enhancing Agrobacterium-mediated gene transfer. This research is vital in plant biotechnology and genetic engineering (Joubert et al., 2002).

properties

IUPAC Name

2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,12-13,15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWLBLCJYZLCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453528
Record name 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

CAS RN

33900-74-2
Record name 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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